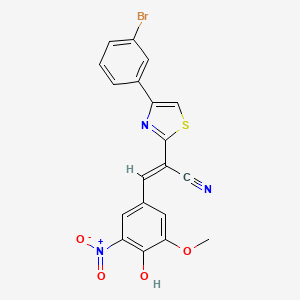
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O4S and its molecular weight is 458.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-mercapto-3-(2-methylphenyl)-2-propenoic acid with 2-(4-bromophenyl)-4-thiazolamine, leading to the formation of the desired acrylonitrile derivative through multistep synthetic pathways .
Structural Characteristics
The structural integrity of the compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, NMR analysis reveals distinct signals corresponding to different protons in the molecule, confirming the presence of the thiazole and aromatic rings .
Antitumor Activity
Several studies have highlighted the antitumor properties of thiazole derivatives. The compound's structural features contribute significantly to its cytotoxic effects against various cancer cell lines. For example, derivatives with similar thiazole structures have shown IC50 values below 1.98 µg/mL against specific cancer cell lines, indicating potent antiproliferative activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 10 | Jurkat | 1.98 |
| 13 | Both Cell Lines | <1.0 |
Antimicrobial Activity
In addition to antitumor effects, compounds similar to This compound have demonstrated significant antimicrobial properties. Studies indicate that these derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 10 | Escherichia coli | 0.25 |
The biological mechanisms underlying the activity of these compounds often involve interaction with cellular targets such as enzymes or receptors associated with cancer progression or bacterial survival. For instance, thiazole derivatives are known to inhibit biofilm formation and disrupt bacterial cell wall synthesis .
Case Study 1: Anticancer Efficacy
In a controlled study involving various thiazole derivatives, researchers observed significant inhibition of tumor growth in xenograft models treated with compounds similar to This compound . The study reported a reduction in tumor volume by up to 50% compared to control groups .
Case Study 2: Antimicrobial Resistance
A recent investigation into antimicrobial resistance highlighted that certain thiazole derivatives could overcome resistance mechanisms in bacteria, showcasing their potential as effective therapeutic agents against resistant strains .
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4S/c1-27-17-7-11(6-16(18(17)24)23(25)26)5-13(9-21)19-22-15(10-28-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKTOAPNOESSG-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














